![molecular formula C15H11IO3 B1292294 4-Acetoxy-4'-iodobenzophenone CAS No. 890099-52-2](/img/structure/B1292294.png)
4-Acetoxy-4'-iodobenzophenone
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Overview
Description
Synthesis Analysis
In the first paper, a related compound, 4-(4′-Acetoxybenzylidene)-2-methyl-5-oxazolone, was synthesized. The synthesis involved the formation of an azlactone followed by basic hydrolysis, which yielded unexpected phenylpropenoic acid derivatives. The process demonstrates the reactivity of acetoxy groups in the presence of basic conditions and could be relevant to the synthesis of 4-Acetoxy-4'-iodobenzophenone, as similar conditions might be used or avoided depending on the desired outcome .
Molecular Structure Analysis
The structure of the synthesized azlactone in the first paper was confirmed by NMR spectroscopy and X-ray crystallography. The Z-configuration was retained during the synthesis of the phenylpropenoic acid derivatives, which is significant for understanding the stereochemistry of similar compounds. Although 4-Acetoxy-4'-iodobenzophenone was not the subject of the study, the techniques used for structural determination are applicable for analyzing its molecular structure .
Chemical Reactions Analysis
The first paper also discusses the chemical reactions of the synthesized azlactone, which upon basic hydrolysis, led to the formation of phenylpropenoic acid derivatives. This indicates that compounds with acetoxy groups can undergo hydrolysis under basic conditions, which could be a consideration for the chemical reactions involving 4-Acetoxy-4'-iodobenzophenone .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Acetoxy-4'-iodobenzophenone are not directly reported in the papers, the second paper discusses a related compound, 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, which was synthesized and used as a fluorescence sensor. The synthesis route involved bromination, methylation, Suzuki coupling, and hydrolysis. The compound exhibited high efficiency for TNP detection, which suggests that benzophenone derivatives can have significant optical properties and could potentially be used in sensor applications. This information could be extrapolated to suggest that 4-Acetoxy-4'-iodobenzophenone may also possess interesting optical properties worth investigating .
Scientific Research Applications
Detection of UV Absorbers in Water
4-Acetoxy-4'-iodobenzophenone and its derivatives are utilized as UV absorbers. A study detailed a method to detect these compounds in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting their prevalence, particularly in raw wastewater samples, and the challenges in their removal during sewage treatment (Negreira et al., 2009).
Applications in Organic Chemistry
Chromophore Analysis in Pharmaceutical Compounds
The compound is used in chirality studies of pharmaceuticals. For instance, it was employed as an exciton reporter group to determine the absolute configuration of chiral carboxylic acids of pharmaceutical interest, showing its utility in complex conformational and computational analyses (Di Bari et al., 2002).
Alpha-acetoxylation of Ketones
The compound is involved in the catalyzed alpha-oxidation of ketones, a critical reaction in synthetic organic chemistry. The research outlined the generation of diacyloxy(phenyl)-lambda3-iodanes as real oxidants of ketones, with iodobenzene catalysis, highlighting its importance in the synthesis of alpha-acetoxy ketone derivatives (Ochiai et al., 2005).
Applications in Material Science
Development of Thermochromic Polymeric Films
The compound is used in the creation of thermochromic polymeric thin films. Research in this area focused on ultrathin 2D crystals of coordination polymers based on Copper(I)-Thiophenolates, demonstrating the potential of these films in sensor technology due to their robustness and thermal responsiveness (Troyano et al., 2018).
Safety and Hazards
Precautionary measures should be taken when handling 4-Acetoxy-4’-iodobenzophenone. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to handle it under inert gas and protect it from moisture .
Mechanism of Action
Target of Action
It’s worth noting that 4-acetoxy compounds, such as 4-acetoxy-dmt (a close relative), are often used in pharmacological studies as they are believed to be prodrugs of psilocin .
Mode of Action
Based on its structural similarity to 4-acetoxy-dmt, it may act as a prodrug, undergoing deacetylation in the body to produce its active metabolite . This process typically involves the compound interacting with enzymes in the body, leading to changes at the molecular level.
Biochemical Pathways
It’s worth noting that related compounds, such as 4-acetoxy-dmt, are thought to affect the serotonergic system
Pharmacokinetics
As a potential prodrug, it’s likely that it is absorbed and distributed in the body, metabolized to produce its active metabolite, and then excreted . These processes can significantly impact the bioavailability of the compound.
Result of Action
If it acts similarly to 4-acetoxy-dmt, it may produce psychoactive effects
properties
IUPAC Name |
[4-(4-iodobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTOVLJRCHFHEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641702 |
Source
|
Record name | 4-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-4'-iodobenzophenone | |
CAS RN |
890099-52-2 |
Source
|
Record name | 4-(4-Iodobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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